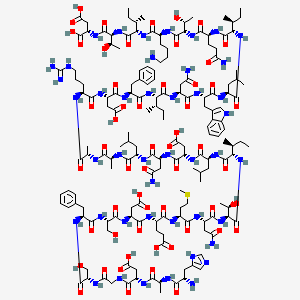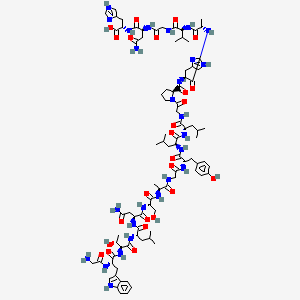
血管紧张素IV
描述
Angiotensin IV is a peptide hormone that is part of the renin-angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . Angiotensin IV has a wide range of activities in the central nervous system .
Synthesis Analysis
Angiotensin IV is part of an elaborate group of linked hormones, enzymes, proteins, and reactions called the renin-angiotensin-aldosterone system that helps regulate blood pressure . The enzymatic cascade by which Angiotensin IV is produced consists of renin, an aspartyl protease, which cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is then further cleaved by angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, to produce the octapeptide Angiotensin II, the physiologically active component of the system. Further degradation by aminopeptidase A and N produces angiotensin III and angiotensin IV, respectively .Molecular Structure Analysis
The molecular structure of Angiotensin IV is complex and is still being studied. It is known that it is a member of the serpin family of proteins . The non-glycosylated and fully glycosylated states of angiotensinogen also vary in molecular weight, the former weighing 53 kDa and the latter weighing 75 kDa, with a plethora of partially glycosylated states weighing in between these two values .Chemical Reactions Analysis
Angiotensin IV is part of the renin-angiotensin-aldosterone system, which is responsible for regulating blood pressure. The classical pathway of this system is responsible for increasing blood pressure and is represented mainly by the angiotensin II peptide and, to a lesser extent, by angiotensin IV .Physical And Chemical Properties Analysis
Angiotensin IV is a peptide hormone, and its physical and chemical properties are complex and are still being studied. It is known that it is a member of the serpin family of proteins .科学研究应用
高血压与脑功能
血管紧张素IV(Ang IV)是强效血管收缩剂血管紧张素II的衍生物,已被认为在学习、记忆和局部血管舒张等功能中起作用。(Lochard et al., 2004)的一项研究表明,大脑中Ang IV的慢性升高可以诱导高血压,可通过血管紧张素II AT1受体拮抗剂进行治疗。
AT4受体与生物效应
高亲和力结合位点的发现导致了AT4受体的概念,被确定为膜结合的胰岛素调节氨基肽酶(IRAP)。Vanderheyden(2009)讨论了这种联系,强调了AT4配体的细胞效应及其在各种生物功能中的意义(Vanderheyden, 2009)。
心脏功能与损伤
已经证明Ang IV可以保护免受血管紧张素II诱导的心脏损伤。(Yang et al., 2011)的一项研究揭示了Ang IV改善缺血/再灌注诱导的心脏功能障碍和损伤,表明其作为治疗高血压性心脏病的潜在靶点。
动脉瘤与血管健康
(Kong et al., 2015)的研究调查了Ang IV在腹主动脉瘤发展中的作用,发现中等剂量的Ang IV可以减少巨噬细胞浸润和促炎细胞因子,提出了治疗此类疾病的新方法。
认知增强
发现Ang IV可以增强认知功能。(Gard, 2008)的一项研究突出了其在增强学习、记忆获取、巩固和回忆方面的潜力,将Ang IV定位为旨在增强认知的药物开发计划的候选药物。
胰岛素调节氨基肽酶(IRAP)效应
已注意到Ang IV与IRAP的相互作用对其各种效应,包括增强学习和记忆,以及其在癫痫和缺血等过程中的参与(Stragier et al., 2008)。
突触可塑性和记忆
Ang IV对突触可塑性、记忆和癫痫的影响一直是一个感兴趣的话题,研究探讨了其与经典AT1和AT2受体亚型以及其他潜在机制的相互作用(De Bundel et al., 2008)。
肾脏血管收缩和血压
(Yang et al., 2008)研究了Ang IV在肾脏血管收缩和血压调节中的作用,揭示了其通过刺激大脑和外周AT1受体参与肾脏血流和血压。
AT4受体特征
作为Ang IV结合位点的AT4受体与认知过程、感觉和运动功能相关联,影响局部血流(Chai et al., 2004)。
血管舒张和内皮功能
(Faure et al., 2005)研究了Ang IV对血管舒张和内皮功能的影响,表明其在血管活性效应和内源性内皮素的参与中起作用。
心血管疾病意义
Ang IV在心血管疾病中的作用已得到广泛研究,表明其在高血压和心力衰竭等疾病中的潜在治疗意义(Ferrario, 2006)。
Ang IV的肽类类似物
探索Ang IV的新型肽类类似物及其生物活性一直是一个重点,可能对认知增强和其他治疗领域有潜在影响(Gard et al., 2011)。
肾脏血流动力学
研究了Ang IV对肾脏血流动力学的影响,表明其通过AT1a受体介导的肾血管收缩和升压反应中的作用(Yang et al., 2009)。
神经发育
(Moeller et al., 1996)强调了Ang IV在神经发育中的作用,显示其对培养的鸡交感神经元中神经突起生长的影响。
心脏再灌注损伤
(Park et al., 2016)的研究表明,Ang IV通过AT4受体抑制凋亡和炎症来保护心脏免受再灌注损伤的影响。
作用机制
Angiotensin IV has an affinity for the type IV angiotensin receptor (ATR4). The ATR4 receptor is widely distributed and is found in many tissues such as the brain, adrenal glands, kidneys, lungs, and heart . Angiotensin IV is known to stimulate the release of aldosterone from the adrenal glands, which causes the body to retain sodium and lose potassium through urine. It also increases blood pressure by constricting (narrowing) blood vessels .
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGWDDCOJYQGY-KOQODJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347717 | |
| Record name | Angiotensin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Angiotensin IV | |
CAS RN |
23025-68-5, 12676-15-2 | |
| Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Angiotensin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









